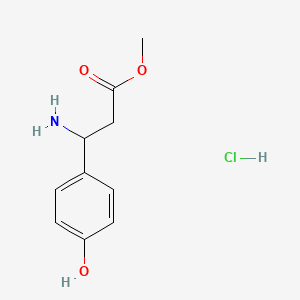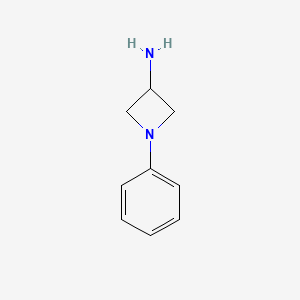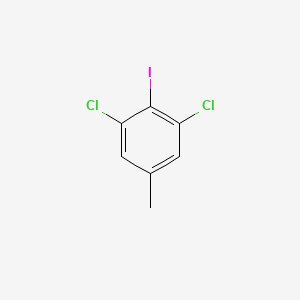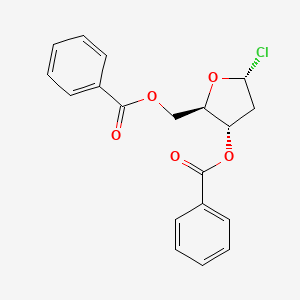![molecular formula C8H17N3O2 B1427473 2-[Methyl(morpholin-2-ylmethyl)amino]acetamide CAS No. 1342580-27-1](/img/structure/B1427473.png)
2-[Methyl(morpholin-2-ylmethyl)amino]acetamide
Descripción general
Descripción
2-[Methyl(morpholin-2-ylmethyl)amino]acetamide is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 187.24 . Other properties like boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Antifungal Applications
2-[Methyl(morpholin-2-ylmethyl)amino]acetamide derivatives exhibit significant antifungal properties. Bardiot et al. (2015) identified these derivatives as fungicidal agents, especially against Candida species. They also showed promising in vitro activity against a range of fungi, including molds and dermatophytes. The compound was further tested in vivo, demonstrating efficacy in reducing fungal load in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Antimalarial Activity
Werbel et al. (1986) conducted a study on related compounds, which found increasing antimalarial potency against Plasmodium berghei in mice. The study included a quantitative structure-activity relationship analysis, showing a correlation of antimalarial potency with the size and electron donation of the phenyl ring substituents of the compound (Werbel et al., 1986).
Muscarinic Agonist Activity
Pukhalskaya et al. (2010) synthesized N-(silatran-1-ylmethyl)acetamides, including derivatives of this compound, and found them to act as partial muscarinic agonists. These compounds mimicked the effect of acetylcholine by directly binding to cholinoreceptors of ileal smooth muscle (Pukhalskaya et al., 2010).
Antimicrobial and Antinociceptive Effects
Navarrete-Vázquez et al. (2016) explored the antinociceptive effect of a related compound in treating inflammatory pain. The compound exhibited high affinity for σ1 receptors and reduced formalin-induced nociception in vivo (Navarrete-Vázquez et al., 2016).
Corrosion Inhibition
Nasser and Sathiq (2017) investigated the use of similar compounds as corrosion inhibitors for mild steel in acidic solutions. Their findings indicate that these compounds effectively inhibit corrosion, suggesting their potential use in industrial applications (Nasser & Sathiq, 2017).
DNA Binding Studies
Raj (2020) conducted studies on the DNA-binding interactions of paracetamol derivatives, including those with morpholine components. These studies contribute to our understanding of how such compounds interact at the molecular level with DNA (Raj, 2020).
Propiedades
IUPAC Name |
2-[methyl(morpholin-2-ylmethyl)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-11(6-8(9)12)5-7-4-10-2-3-13-7/h7,10H,2-6H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRNKUMXDRZBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CNCCO1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



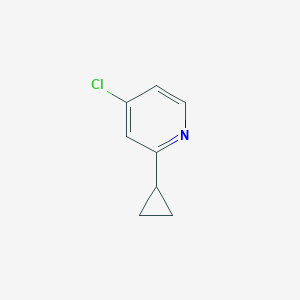
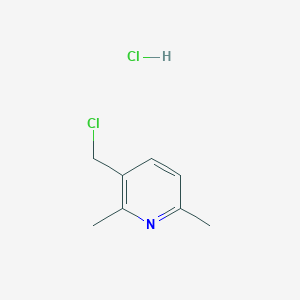
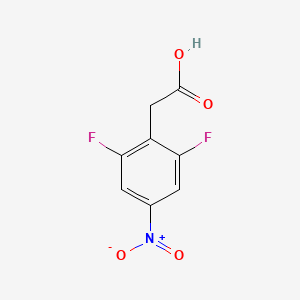
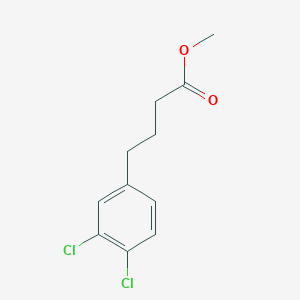
![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)
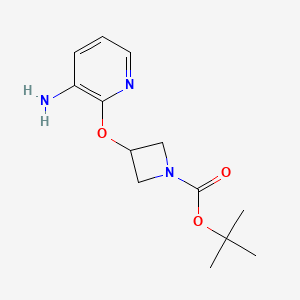

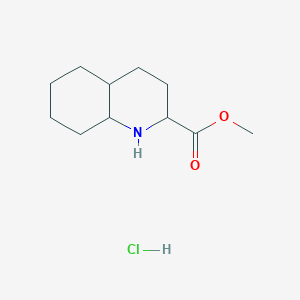
![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B1427406.png)
